(Tetrahydrofuran-3-yl)methanamine

Organic Synthesis Process Chemistry Agrochemical Intermediates

(Tetrahydrofuran-3-yl)methanamine, with CAS 165253-31-6, is an organic compound with the molecular formula C₅H₁₁NO and a molecular mass of 101.15 g/mol. It features a tetrahydrofuran (THF) ring with a primary amine group (-CH₂NH₂) at the 3-position , forming a bifunctional building block.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 165253-31-6
Cat. No. B069705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydrofuran-3-yl)methanamine
CAS165253-31-6
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1COCC1CN
InChIInChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2
InChIKeyCINJIXGRSTYIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6): A Bifunctional THF-Amine Building Block for Pharma and Agrochemical Sourcing


(Tetrahydrofuran-3-yl)methanamine, with CAS 165253-31-6, is an organic compound with the molecular formula C₅H₁₁NO and a molecular mass of 101.15 g/mol [1]. It features a tetrahydrofuran (THF) ring with a primary amine group (-CH₂NH₂) at the 3-position [1], forming a bifunctional building block. This structure distinguishes it from simpler alkylamines by introducing a rigid, polar heterocyclic scaffold . The compound is a liquid at room temperature with a boiling point of 156.0±13.0 °C and a density of approximately 0.967 g/cm³ . It serves as a key intermediate in the synthesis of dinotefuran, a third-generation neonicotinoid insecticide , and is utilized in pharmaceutical research as a precursor to active pharmaceutical ingredients (APIs) targeting neurological disorders .

Why (Tetrahydrofuran-3-yl)methanamine Cannot Be Replaced by Generic Amine Alternatives in Synthesis


Generic substitution of (Tetrahydrofuran-3-yl)methanamine with alternative amines is not straightforward due to the compound's specific combination of a primary amine and a conformationally constrained tetrahydrofuran (THF) ring . Simple alkylamines lack the heterocyclic ring's influence on solubility, basicity, and molecular geometry . Even closely related analogs, such as its chiral single-enantiomer forms or N-methylated derivatives, exhibit quantifiably different physicochemical properties . For instance, the free base form (LogP ~ -0.67) differs significantly in lipophilicity from its hydrochloride salt, impacting solubility and formulation strategies . Furthermore, the choice between racemic and enantiopure forms carries distinct implications for biological activity, synthesis cost, and regulatory considerations , making a one-size-fits-all substitution approach unfeasible for precise research or industrial applications.

Quantitative Differentiation of (Tetrahydrofuran-3-yl)methanamine vs. Analogs: Evidence for Procurement Decisions


Superior Synthetic Yield of Racemic (Tetrahydrofuran-3-yl)methanamine for Scalable Production

The racemic synthesis of (Tetrahydrofuran-3-yl)methanamine can be achieved with a significantly higher yield compared to some reported multi-step routes. A patented method reports a yield of 99.5% for the racemic compound , which is considerably higher than the 45.5% total yield reported for a 6-step synthesis from nitromethane and diethyl maleate [1]. This high-yield synthetic route for the racemate is a key economic and logistical advantage for large-scale procurement in agrochemical and pharmaceutical manufacturing, where material cost and efficiency are paramount .

Organic Synthesis Process Chemistry Agrochemical Intermediates

Physicochemical Differentiation: LogP and pKa Variations Among Free Base and Chiral Analogs

The lipophilicity of the racemic free base (Tetrahydrofuran-3-yl)methanamine is characterized by a LogP of -0.67 . In contrast, the single enantiomer (R)-(Tetrahydrofuran-3-yl)methanamine has a computationally predicted LogP of -0.0184 . This difference of approximately 0.65 LogP units, while small, indicates a measurable shift towards higher lipophilicity for the R-enantiomer. Lipophilicity is a critical parameter influencing membrane permeability and oral absorption in drug discovery . Additionally, the predicted pKa of the free base is 9.96±0.29 , defining its protonation state under physiological conditions, which directly impacts solubility and receptor binding.

Medicinal Chemistry Drug Design ADME

Salt Form Advantage: Enhanced Aqueous Solubility of the Hydrochloride Salt Over the Free Base

The hydrochloride salt of (Tetrahydrofuran-3-yl)methanamine (CAS 184950-35-4) is specifically formulated to enhance stability and aqueous solubility compared to the free base . While the free base is only slightly soluble in polar solvents like DMSO and methanol , its hydrochloride salt is designed to be more water-soluble due to its ionic nature . The free base form has a molecular weight of 101.15 g/mol [1], whereas the hydrochloride salt has a molecular weight of 137.61 g/mol [2]. This increase in mass, when used in formulations, requires a stoichiometric adjustment (e.g., 1.36x more salt by weight is needed to deliver an equivalent molar amount of the active amine).

Formulation Science Pharmaceutical Salts Preformulation

N-Methyl Derivative: Divergent Lipophilicity and Hydrogen Bonding Capacity

N-Methyl(Tetrahydrofuran-3-Yl)Methanamine (CAS 7179-93-3), a direct analog where the primary amine is replaced by a secondary amine, exhibits a significant shift in physicochemical properties. This N-methylation increases the molecular weight from 101.15 g/mol to 115.17 g/mol, adds an extra carbon (C₆H₁₃NO), and importantly, reduces the number of hydrogen bond donors from two (on the primary amine) to one (on the secondary amine) . This reduction in H-bond donors is a classical medicinal chemistry strategy to improve membrane permeability and central nervous system (CNS) penetration . The increased alkyl substitution also contributes to a higher calculated lipophilicity compared to the parent compound, further influencing its distribution profile.

Medicinal Chemistry Structure-Activity Relationship Bioisostere

Target Applications for (Tetrahydrofuran-3-yl)methanamine: Where Evidence Supports Its Use


Large-Scale Synthesis of Dinotefuran and Other Agrochemicals

The high-yield synthetic route (up to 99.5%) for racemic (Tetrahydrofuran-3-yl)methanamine makes it the cost-effective choice for industrial-scale production of the insecticide dinotefuran . The economics of this high-yield process directly support its procurement over alternative amines or lower-yielding routes for large-volume agrochemical manufacturing .

Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates

For central nervous system (CNS) drug discovery programs, where the modulation of lipophilicity and hydrogen bonding is crucial, the N-methylated analog (CAS 7179-93-3) is preferred over the parent amine (CAS 165253-31-6) . Its lower H-bond donor count (1 vs 2) and increased lipophilicity are specifically advantageous for improving blood-brain barrier permeability .

Pharmaceutical Formulation and Preclinical Studies

In early-stage drug development requiring in vivo or in vitro assays in aqueous buffers, the hydrochloride salt (CAS 184950-35-4) is the more suitable choice over the free base . The salt's enhanced aqueous solubility ensures reliable dosing and accurate measurement of biological activity, avoiding the precipitation and variability issues associated with the poorly soluble free base .

Development of Chiral APIs Requiring Defined Stereochemistry

When the target active pharmaceutical ingredient (API) necessitates a specific three-dimensional orientation for optimal target engagement, procurement must specify the single enantiomer (e.g., (R)- or (S)-form) rather than the racemate . The different LogP values between the racemate (-0.67) and the (R)-enantiomer (-0.0184) highlight a quantifiable property difference that can influence the pharmacokinetic profile of the final drug molecule .

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